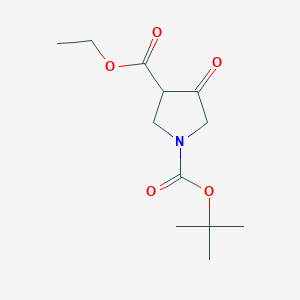
1-叔丁基-3-乙基-4-氧代吡咯烷-1,3-二甲酸酯
描述
The compound "1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl and ethyl substituted pyrrolidine derivatives, which are relevant to the compound . These derivatives are important intermediates in the synthesis of various pharmacologically active compounds, including nicotinic acetylcholine receptor agonists, Tyk2 inhibitors, and potential anticancer drugs .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that may include cyclization, debenzylation, ring hydrogenation, asymmetric synthesis, and the use of different reagents and catalysts. For example, the synthesis of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate involves a one-pot process with three transformations . Another example is the synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, which achieved high yields and enantiomeric excess . These methods highlight the complexity and efficiency of modern synthetic chemistry in producing pyrrolidine derivatives.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are often confirmed using spectroscopic methods such as FTIR, NMR, and mass spectrometry, as well as X-ray crystallography. For instance, the crystal and molecular structure of a related compound was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding and the stabilization of the molecular structure . These analyses are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The tert-butyl and ethyl substituted pyrrolidine derivatives undergo various chemical reactions, including cyclization, saponification, and Schiff base formation. These reactions are often optimized to achieve high selectivity and yields. For example, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates the utility of these compounds in further chemical transformations to produce novel macrocyclic inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their stability, reactivity, and resistance to bioreduction, are influenced by their molecular structure. For example, pyrrolidine nitroxides with bulky alkyl substituents show high resistance to bioreduction . The separation and quantitation of carboxylates as their tert-butyldimethylsilylated derivatives using gas-liquid chromatography and mass spectral analysis also reflect the importance of understanding these properties for analytical purposes .
科学研究应用
超分子排列和弱分子间相互作用
1-叔丁基-3-乙基-4-氧代吡咯烷-1,3-二甲酸酯因其在形成多种超分子组装中的作用而受到研究。尽管缺乏氢键供体和受体系统,但 CH⋯O/CH⋯π 等弱相互作用在控制分子构象和构建各种超分子组装中发挥着至关重要的作用。这在氧代吡咯烷类似物的庞大取代基中尤为明显 (Samipillai et al., 2016)。
平行溶液相合成
在溶液相合成的背景下,该化合物已被用于创建 N(4´)-取代的二叔丁基 (2S,4E)-4-芳基氨基亚甲基-5-氧代吡咯烷-1,2-二甲酸酯库。这些合成展示了其在生成一系列衍生物中的用途,突出了其在化学合成中的多功能性 (Svete et al., 2010)。
合成和表征
该化合物已用于合成席夫碱化合物,并使用 FTIR 和 NMR 方法表征。X 射线晶体学分析提供了分子和晶体结构的详细见解,显示了分子内氢键如何影响整体结构 (Çolak et al., 2021)。
合成方法的优化
其衍生物,特别是 4-叔丁基-2-乙基-3-氨基-1-苄基-5-二烷基氨基-1H-吡咯-2,4-二甲酸酯衍生物,已被探索用于其合成优化。这涉及由锂配位和位阻控制的选择性环化,突出了其在创建高选择性合成路线中的潜力 (Nishio et al., 2011)。
安全和危害
属性
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRFSVAKVCSOPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446535 | |
| Record name | 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
CAS RN |
146256-98-6 | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 4-oxo-1,3-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146256-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

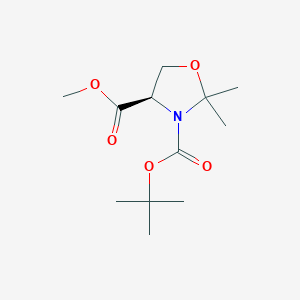
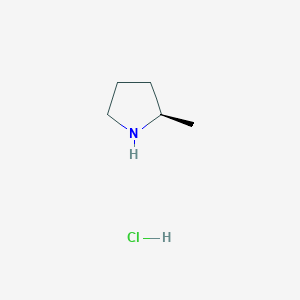
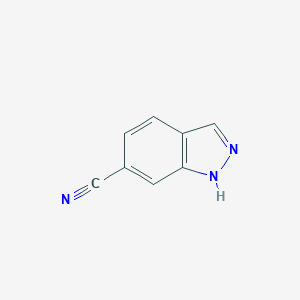
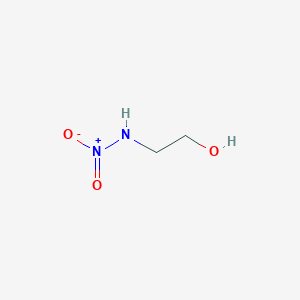
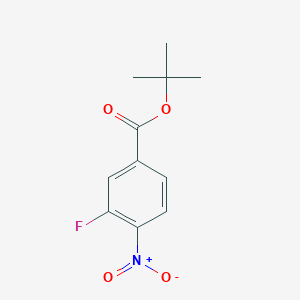
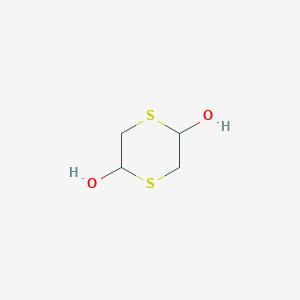
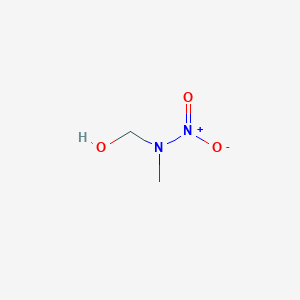
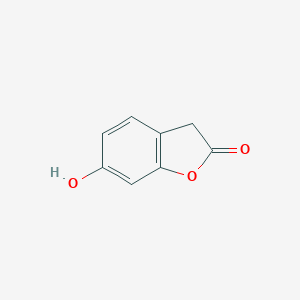
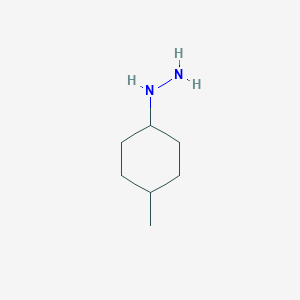
![2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B140315.png)
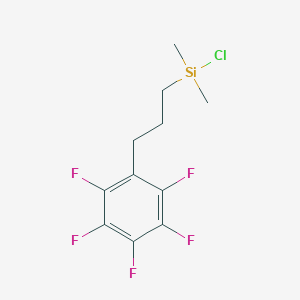
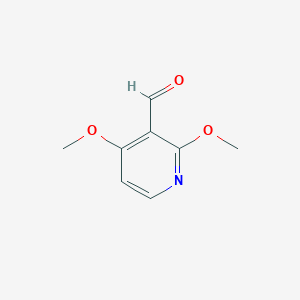
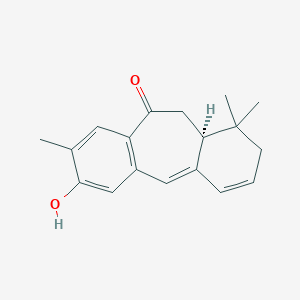
![2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid](/img/structure/B140330.png)